Superior Potency as a Human TRPA1 Channel Antagonist Compared to Camphor and 1,8-Cineole
In a direct head-to-head comparison using patch-clamp electrophysiology on HEK293T cells expressing human TRPA1, fenchyl alcohol demonstrated an IC50 value of 0.32 ± 0.06 mM for inhibiting AITC-induced currents. This inhibitory potency was significantly greater than that of camphor (IC50 = 1.26 ± 0.32 mM) and 1,8-cineole (IC50 = 3.43 ± 0.58 mM) [1]. Borneol (IC50 = 0.20 ± 0.06 mM) and 2-methylisoborneol (IC50 = 0.12 ± 0.03 mM) exhibited even higher potency, establishing a clear structure-activity hierarchy among bicyclic monoterpenoids [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for human TRPA1 channel inhibition |
|---|---|
| Target Compound Data | IC50 = 0.32 ± 0.06 mM |
| Comparator Or Baseline | Camphor: IC50 = 1.26 ± 0.32 mM; 1,8-Cineole: IC50 = 3.43 ± 0.58 mM; Borneol: IC50 = 0.20 ± 0.06 mM |
| Quantified Difference | Fenchol is approximately 4-fold more potent than camphor and 11-fold more potent than 1,8-cineole |
| Conditions | Patch-clamp recording in HEK293T cells expressing hTRPA1; AITC (20 μM) used as agonist; measurement in absence of extracellular Ca2+ |
Why This Matters
For pain research targeting TRPA1 antagonism, selecting fenchol over camphor or 1,8-cineole provides substantially higher potency, reducing the required compound concentration and minimizing off-target effects.
- [1] Takaishi, M., Uchida, K., Fujita, F., & Tominaga, M. (2014). Inhibitory effects of monoterpenes on human TRPA1 and the structural basis of their activity. The Journal of Physiological Sciences, 64(1), 47–57. View Source
